molecular formula C7H7Br2NO2S B14034563 Ethyl 2-(dibromomethyl)thiazole-5-carboxylate

Ethyl 2-(dibromomethyl)thiazole-5-carboxylate

Cat. No.: B14034563
M. Wt: 329.01 g/mol
InChI Key: MPIDYLOTRBUIRV-UHFFFAOYSA-N
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Description

Ethyl 2-(dibromomethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H7Br2NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(dibromomethyl)thiazole-5-carboxylate typically involves the bromination of ethyl thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then converted to the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dibromomethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New thiazole derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Methylthiazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(dibromomethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its dibromomethyl and thiazole moieties. The dibromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiazole ring can interact with various receptors and enzymes, modulating their function and leading to diverse biological effects .

Comparison with Similar Compounds

Ethyl 2-(dibromomethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

This compound is unique due to its dibromomethyl group, which enhances its reactivity and potential for forming diverse derivatives with various biological activities .

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

ethyl 2-(dibromomethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H7Br2NO2S/c1-2-12-7(11)4-3-10-6(13-4)5(8)9/h3,5H,2H2,1H3

InChI Key

MPIDYLOTRBUIRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(Br)Br

Origin of Product

United States

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